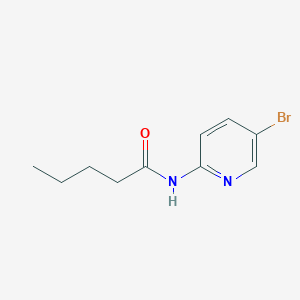
N'-(4-chlorobenzoyl)-2-naphthohydrazide
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-2-naphthohydrazide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. Nabumetone is a prodrug that is metabolized in the liver to its active form, which inhibits the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that are responsible for pain and inflammation.
Mécanisme D'action
N'-(4-chlorobenzoyl)-2-naphthohydrazide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and are responsible for pain and fever. By reducing the production of prostaglandins, N'-(4-chlorobenzoyl)-2-naphthohydrazide reduces inflammation and pain.
Biochemical and Physiological Effects:
N'-(4-chlorobenzoyl)-2-naphthohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. N'-(4-chlorobenzoyl)-2-naphthohydrazide has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of lipid molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-chlorobenzoyl)-2-naphthohydrazide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N'-(4-chlorobenzoyl)-2-naphthohydrazide has a number of limitations as well. It is a prodrug, which means that it must be metabolized in the liver to its active form. This can make it difficult to control the dose and duration of exposure in lab experiments. Additionally, N'-(4-chlorobenzoyl)-2-naphthohydrazide has a number of potential side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
Orientations Futures
There are a number of potential future directions for research on N'-(4-chlorobenzoyl)-2-naphthohydrazide. One area of interest is the development of new formulations of N'-(4-chlorobenzoyl)-2-naphthohydrazide that can improve its efficacy and reduce its side effects. Another area of interest is the development of new drugs that target the inflammatory response in different ways, such as by targeting specific cytokines or chemokines. Additionally, there is ongoing research on the use of N'-(4-chlorobenzoyl)-2-naphthohydrazide in the treatment of Alzheimer's disease, and it is possible that new uses for N'-(4-chlorobenzoyl)-2-naphthohydrazide will be discovered in the future.
Applications De Recherche Scientifique
N'-(4-chlorobenzoyl)-2-naphthohydrazide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and gout. N'-(4-chlorobenzoyl)-2-naphthohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)naphthalene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(22)20-21-18(23)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYISWSUOZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-(4-chlorobenzoyl)naphthalene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)
![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)


![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)